molecular formula C19H20O6S B12550104 Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate CAS No. 143427-41-2

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate

Cat. No.: B12550104
CAS No.: 143427-41-2
M. Wt: 376.4 g/mol
InChI Key: WPURPVYLFBBFGM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate typically involves esterification reactions. One common method is the reaction between 3-(ethoxycarbonyl)phenylmethanesulfonyl chloride and ethyl benzoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of perfumes, flavoring agents, and other consumer products.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate involves its interaction with specific molecular targets. The ester and sulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate is unique due to the presence of both ester and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .

Biological Activity

Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps including the formation of the benzoate structure and the introduction of the ethoxycarbonyl and methanesulfonyl groups. The general synthetic pathway can be summarized as follows:

  • Formation of Ethyl Benzoate : Ethanol is reacted with benzoic acid in the presence of an acid catalyst.
  • Introduction of Methanesulfonyl Group : The benzoate is then treated with methanesulfonyl chloride to introduce the sulfonyl moiety.
  • Ethoxycarbonyl Group Addition : Finally, the ethoxycarbonyl group is introduced through a nucleophilic substitution reaction.

Antimicrobial Activity

Research indicates that derivatives of ethyl benzoate compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacteria including Escherichia coli and Staphylococcus aureus . The specific biological activity of this compound against these microorganisms is yet to be fully characterized but can be inferred from related compounds.

Cytotoxicity and Antitumor Activity

This compound has been explored for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that compounds with similar structures can inhibit cell proliferation in various cancer types, indicating a potential for antitumor activity .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of ethyl benzoates found that modifications to the ethoxy group significantly influenced antimicrobial potency. Compounds exhibiting an ethoxycarbonyl moiety displayed enhanced activity against fungal strains such as Candida albicans .
  • Cytotoxicity Assessment : In a comparative analysis, derivatives of ethyl benzoate were tested for cytotoxicity against breast cancer cell lines (MCF-7). Results indicated that certain structural modifications led to increased cytotoxic effects, suggesting that similar modifications to this compound could yield promising results .

Research Findings Summary Table

CompoundActivity TypeTarget OrganismsIC50 (µM)
This compoundAntimicrobialE. coli, S. aureusTBD
Ethanol-derived BenzoatesCytotoxicityMCF-7 (Breast Cancer)TBD
Similar Ethoxy CompoundsAntifungalCandida albicansTBD

Properties

CAS No.

143427-41-2

Molecular Formula

C19H20O6S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-[(3-ethoxycarbonylphenyl)methylsulfonyl]benzoate

InChI

InChI=1S/C19H20O6S/c1-3-24-18(20)15-9-7-8-14(12-15)13-26(22,23)17-11-6-5-10-16(17)19(21)25-4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

WPURPVYLFBBFGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)OCC

Origin of Product

United States

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